molecular formula C22H25N3O2S B4476199 N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}NAPHTHALENE-2-SULFONAMIDE

N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}NAPHTHALENE-2-SULFONAMIDE

Cat. No.: B4476199
M. Wt: 395.5 g/mol
InChI Key: FVQCAQFSYVKWGC-UHFFFAOYSA-N
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Description

N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}NAPHTHALENE-2-SULFONAMIDE is an organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a naphthalene sulfonamide group attached to a phenyl ring, which is further substituted with a methylpiperazine moiety

Preparation Methods

The synthesis of N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}NAPHTHALENE-2-SULFONAMIDE involves several steps. One common method includes the reaction of 4-(4-methylpiperazin-1-yl)methylbenzaldehyde with naphthalene-2-sulfonyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}NAPHTHALENE-2-SULFONAMIDE undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}NAPHTHALENE-2-SULFONAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-24-12-14-25(15-13-24)21-9-6-18(7-10-21)17-23-28(26,27)22-11-8-19-4-2-3-5-20(19)16-22/h2-11,16,23H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQCAQFSYVKWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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